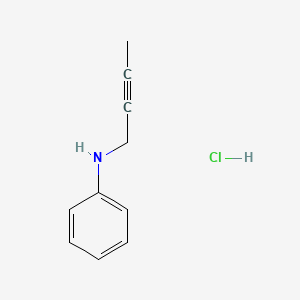

But-2-ynyl-phenyl-amine hydrochloride

CAS No.: 1185302-18-4

Cat. No.: VC3364575

Molecular Formula: C10H12ClN

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185302-18-4 |

|---|---|

| Molecular Formula | C10H12ClN |

| Molecular Weight | 181.66 g/mol |

| IUPAC Name | N-but-2-ynylaniline;hydrochloride |

| Standard InChI | InChI=1S/C10H11N.ClH/c1-2-3-9-11-10-7-5-4-6-8-10;/h4-8,11H,9H2,1H3;1H |

| Standard InChI Key | MCMWIUYBLVPFRZ-UHFFFAOYSA-N |

| SMILES | CC#CCNC1=CC=CC=C1.Cl |

| Canonical SMILES | CC#CCNC1=CC=CC=C1.Cl |

Introduction

Chemical Identity and Structure

Basic Identification

But-2-ynyl-phenyl-amine hydrochloride is an aniline derivative with a but-2-ynyl group attached to the nitrogen atom, existing as a hydrochloride salt. The compound is identified by the CAS registry number 1185302-18-4, which serves as its unique chemical identifier in scientific databases and regulatory systems . This secondary amine derivative is also known by its synonym N-(but-2-yn-1-yl)aniline hydrochloride, reflecting its chemical composition and structure . The chemical belongs to the broader family of arylalkylamines, which are characterized by an alkyl chain connected to an amine group attached to an aromatic ring system. Its systematic categorization in chemical databases enables researchers to locate it for specific synthetic applications and research purposes.

Molecular Structure

The molecular structure of But-2-ynyl-phenyl-amine hydrochloride consists of a phenyl ring (C₆H₅-) bonded to a nitrogen atom, which is further connected to a but-2-ynyl group (-CH₂-C≡C-CH₃). The compound's chemical formula is C₁₀H₁₂ClN, indicating it contains ten carbon atoms, twelve hydrogen atoms, one nitrogen atom, and one chlorine atom . The chlorine exists as a chloride counterion to the protonated nitrogen atom, forming the hydrochloride salt. This salt formation significantly alters the compound's physical properties compared to its free base form, particularly its solubility and stability profiles. The molecular weight of the compound is calculated to be 181.66 g/mol, which is an important parameter for analytical work and stoichiometric calculations in chemical synthesis .

Physicochemical Properties

Chemical Reactivity

The chemical reactivity of But-2-ynyl-phenyl-amine hydrochloride is determined by its functional groups, particularly the secondary amine and alkyne moieties. The secondary amine functionality, though protonated in the hydrochloride form, can participate in various chemical reactions when deprotonated under basic conditions. Similarly, the alkyne group (triple bond) provides a site for addition reactions, click chemistry, and metal-catalyzed coupling reactions. These reactive centers make the compound potentially valuable in organic synthesis as a building block for more complex molecules. The nitrogen atom can act as a nucleophile in substitution reactions, while the alkyne group can undergo transformations such as hydration, hydrogenation, or cyclization reactions under appropriate conditions.

Comparison with Free Base Form

The hydrochloride salt differs significantly from its free base form (But-2-ynyl-phenyl-amine) in several important aspects. The free base has a molecular formula of C₁₀H₁₁N and a lower molecular weight of 145.20 g/mol . It possesses one hydrogen bond donor and one hydrogen bond acceptor, reflecting its ability to participate in hydrogen bonding interactions . The free base has a calculated XLogP3-AA value of 2.5, indicating moderate lipophilicity and potential cell membrane permeability . Additionally, the compound contains two rotatable bonds, which contribute to its conformational flexibility . These properties of the free base contrast with the hydrochloride salt form, which exhibits different solubility patterns and typically crystallizes more readily, facilitating its isolation, purification, and storage.

Research and Applications

Analogs and Derivatives

The structural framework of But-2-ynyl-phenyl-amine hydrochloride allows for the development of various analogs and derivatives with potentially diverse properties and applications. Modifications might include variations in the alkyl chain length, substitution patterns on the phenyl ring, or alterations to the alkyne functionality through partial reduction or functionalization. Related compounds include the propargyl derivatives, such as (prop-2-ynyloxy)benzene, which have established synthetic methods as described in scientific literature . These structural relatives might exhibit similar reactivity patterns while offering unique properties based on their specific molecular architecture, expanding the chemical space available to researchers working in this area.

Synthesis Methods

Related Synthetic Methodologies

Insights into possible synthetic routes can be gained from methods used for related compounds. For instance, the literature describes methods for synthesizing (prop-2-ynyloxy)benzene derivatives using propargyl bromide and potassium carbonate in acetone under reflux conditions . Similar reaction conditions might be applicable for the synthesis of But-2-ynyl-phenyl-amine, with appropriate modifications to account for the different nucleophilicity of aniline compared to phenol. Additionally, gold(I)-catalyzed reactions have been employed in the synthesis of complex nitrogen-containing compounds, suggesting potential alternative synthetic routes for specialized derivatives . These methodologies provide a starting point for researchers interested in synthesizing But-2-ynyl-phenyl-amine hydrochloride or its structural analogs for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume